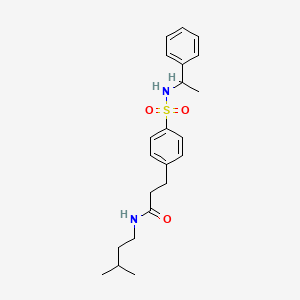
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Company Limited in Japan. NS-398 has been found to be a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
作用機序
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide selectively inhibits COX-2, which is induced by various stimuli such as cytokines and growth factors. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been found to reduce the production of prostaglandins and other inflammatory mediators. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been shown to have anti-tumor effects in various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has some limitations in lab experiments. It has been found to be unstable in aqueous solutions and can degrade rapidly. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. Another area of interest is the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in combination with other drugs for the treatment of cancer. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been found to enhance the anti-tumor effects of other drugs such as cisplatin and doxorubicin. Finally, there is a need for the development of more stable and selective COX-2 inhibitors for use in scientific research.
合成法
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-bromoanisole with magnesium to form the Grignard reagent, which is then reacted with 4-nitrobenzenesulfonyl chloride to produce 4-nitrophenyl 4-methoxyphenyl ether. This compound is then reduced to 4-aminophenyl 4-methoxyphenyl ether, which is further reacted with isopentylamine and acetic anhydride to produce the final product, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide.
科学的研究の応用
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been used to investigate the mechanisms underlying the development of cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
N-(3-methylbutyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-17(2)15-16-23-22(25)14-11-19-9-12-21(13-10-19)28(26,27)24-18(3)20-7-5-4-6-8-20/h4-10,12-13,17-18,24H,11,14-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCBABOYDMAHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

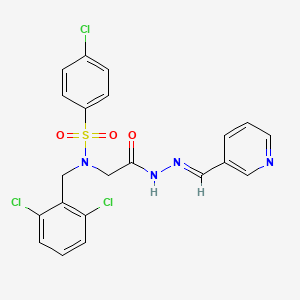
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
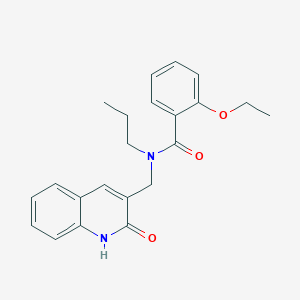


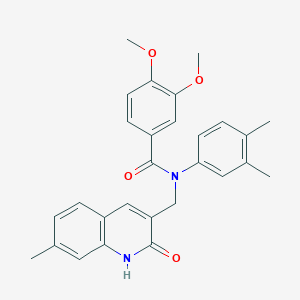
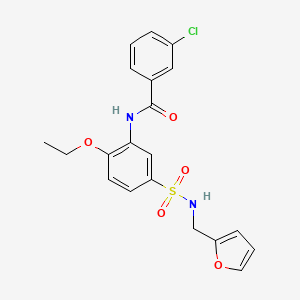
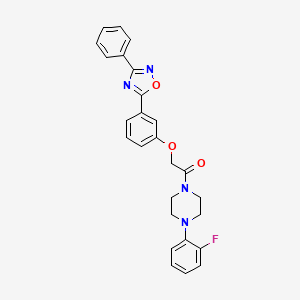
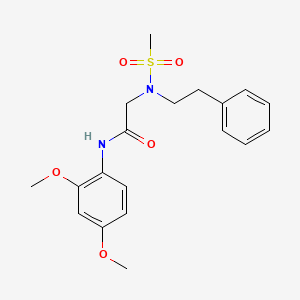


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
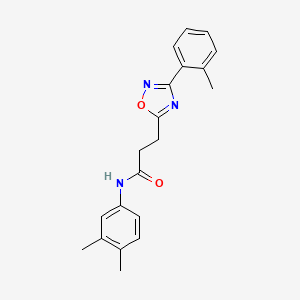
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)